3,6-Dichloro-2-iodobenzaldehyde
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Overview
Description
3,6-Dichloro-2-iodobenzaldehyde is an organic compound with the molecular formula C₇H₃Cl₂IO It is a derivative of benzaldehyde, where the benzene ring is substituted with chlorine atoms at the 3rd and 6th positions and an iodine atom at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-2-iodobenzaldehyde typically involves the iodination of 3,6-dichlorobenzaldehyde. One common method is the Sandmeyer reaction, where 3,6-dichlorobenzaldehyde is treated with iodine and a copper(I) salt under acidic conditions. The reaction proceeds as follows:
Starting Material: 3,6-Dichlorobenzaldehyde
Reagents: Iodine (I₂), Copper(I) chloride (CuCl), Hydrochloric acid (HCl)
Conditions: The reaction is carried out at room temperature, and the product is isolated by filtration and purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-2-iodobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethyl sulfoxide), catalysts (e.g., palladium on carbon)
Oxidation: Oxidizing agents (e.g., KMnO₄, CrO₃), acidic or basic conditions
Reduction: Reducing agents (e.g., NaBH₄, LiAlH₄), solvents (e.g., ethanol, tetrahydrofuran)
Major Products
Substitution: Products depend on the nucleophile used (e.g., 3,6-dichloro-2-aminobenzaldehyde)
Oxidation: 3,6-Dichloro-2-iodobenzoic acid
Reduction: 3,6-Dichloro-2-iodobenzyl alcohol
Scientific Research Applications
3,6-Dichloro-2-iodobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-2-iodobenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its potential antimicrobial activity could involve inhibition of bacterial enzymes, disrupting essential cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-4-iodobenzaldehyde: Similar structure but different substitution pattern, leading to distinct chemical properties and reactivity.
3,5-Dichloro-2-iodobenzaldehyde: Another isomer with chlorine atoms at different positions, affecting its chemical behavior.
Uniqueness
3,6-Dichloro-2-iodobenzaldehyde is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of both chlorine and iodine atoms on the benzene ring provides opportunities for selective functionalization and derivatization, making it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
3,6-dichloro-2-iodobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2IO/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXECTMCRSPKHQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C=O)I)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861081-48-3 |
Source
|
Record name | 3,6-dichloro-2-iodobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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